molecular formula C32H49NO9 B1232203 veratrine

veratrine

Cat. No.: B1232203
M. Wt: 591.7 g/mol
InChI Key: DBUCFOVFALNEOO-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Veratrine is typically extracted from natural sources rather than synthesized. The extraction process involves isolating the alkaloids from the plant material using solvents like ethanol or chloroform .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album. The plant material is first dried and ground, then subjected to solvent extraction. The resulting extract is purified to isolate the individual alkaloids .

Chemical Reactions Analysis

Types of Reactions: Veratrine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure of the alkaloids for various applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified alkaloids with altered biological activities. These products are often used in further scientific research to explore new applications .

Comparison with Similar Compounds

Veratrine’s unique combination of alkaloids and its potent biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C32H49NO9

Molecular Weight

591.7 g/mol

IUPAC Name

(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+

InChI Key

DBUCFOVFALNEOO-NGYBGAFCSA-N

SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

Synonyms

Cevadine
Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
Veratrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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